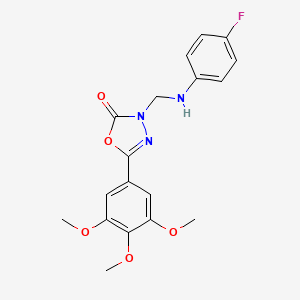
1,3,5-Oxadiazol-2(3H)-one, 3-(((4-fluorophenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Oxadiazol-2(3H)-one, 3-(((4-fluorophenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Oxadiazol-2(3H)-one derivatives typically involves the cyclization of appropriate precursors under controlled conditions. For this compound, a common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the reaction of hydrazides with carbonyl compounds under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions where a fluorophenylamine is introduced.
Attachment of the trimethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Oxadiazol-2(3H)-one derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of products.
Applications De Recherche Scientifique
1,3,5-Oxadiazol-2(3H)-one derivatives have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents due to their unique chemical properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-Oxadiazol-2(3H)-one derivatives involves interactions with specific molecular targets. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways depend on the specific functional groups and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole derivatives: Similar in structure but with different nitrogen atom positions.
1,2,4-Oxadiazole derivatives: Another isomeric form with distinct properties.
Triazole derivatives: Contain three nitrogen atoms in a five-membered ring, offering different chemical reactivity.
Uniqueness
1,3,5-Oxadiazol-2(3H)-one, 3-(((4-fluorophenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
73484-44-3 |
|---|---|
Formule moléculaire |
C18H18FN3O5 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
3-[(4-fluoroanilino)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C18H18FN3O5/c1-24-14-8-11(9-15(25-2)16(14)26-3)17-21-22(18(23)27-17)10-20-13-6-4-12(19)5-7-13/h4-9,20H,10H2,1-3H3 |
Clé InChI |
YBGFMBXWEDJTPR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)O2)CNC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid](/img/structure/B13414158.png)
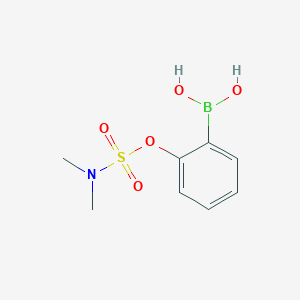
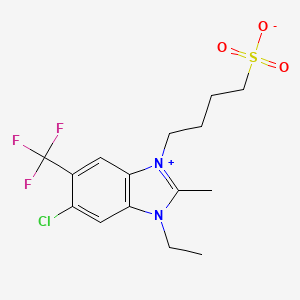
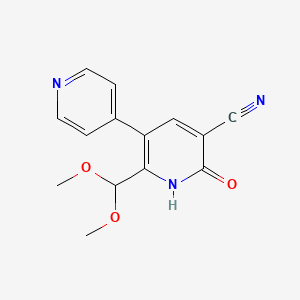


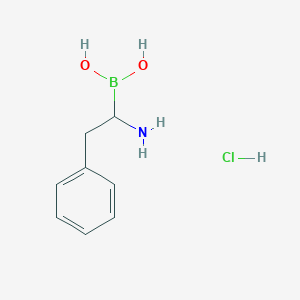
![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
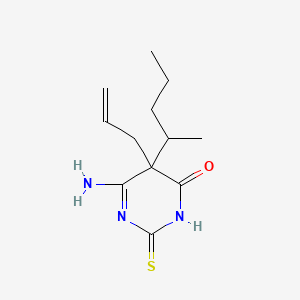
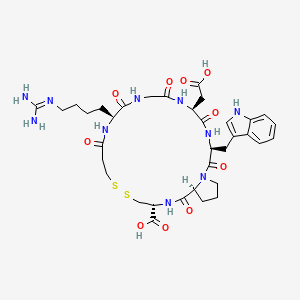


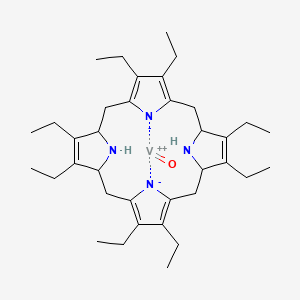
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)
